3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride 3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2225154-31-2
VCID: VC6623588
InChI: InChI=1S/C8H8BrNO3.ClH/c9-6-4-10-2-1-5(6)3-7(11)8(12)13;/h1-2,4,7,11H,3H2,(H,12,13);1H
SMILES: C1=CN=CC(=C1CC(C(=O)O)O)Br.Cl
Molecular Formula: C8H9BrClNO3
Molecular Weight: 282.52

3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride

CAS No.: 2225154-31-2

Cat. No.: VC6623588

Molecular Formula: C8H9BrClNO3

Molecular Weight: 282.52

* For research use only. Not for human or veterinary use.

3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride - 2225154-31-2

Specification

CAS No. 2225154-31-2
Molecular Formula C8H9BrClNO3
Molecular Weight 282.52
IUPAC Name 3-(3-bromopyridin-4-yl)-2-hydroxypropanoic acid;hydrochloride
Standard InChI InChI=1S/C8H8BrNO3.ClH/c9-6-4-10-2-1-5(6)3-7(11)8(12)13;/h1-2,4,7,11H,3H2,(H,12,13);1H
Standard InChI Key GHTWRIYCPOQUMO-UHFFFAOYSA-N
SMILES C1=CN=CC(=C1CC(C(=O)O)O)Br.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure integrates a pyridine ring with a bromine atom at the 3-position and a 2-hydroxypropanoic acid side chain at the 4-position. The hydrochloride salt formation enhances stability, a common strategy for carboxylic acid derivatives . The molecular formula C₈H₈BrNO₃ corresponds to a molar mass of 262.52 g/mol. Key structural descriptors include:

SMILES Notation
C1=CN=CC(=C1CC(C(=O)O)O)Br.Cl

InChI Key
NPPIURJPMOIQNT-UHFFFAOYSA-N

The pyridine ring’s electron-withdrawing bromine substituent influences reactivity, while the hydroxypropanoic acid moiety introduces chirality and hydrogen-bonding capability.

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predictions for various adducts provide insights into its gas-phase behavior, relevant for mass spectrometric characterization :

Adductm/zPredicted CCS (Ų)
[M+H]+245.97605142.7
[M+Na]+267.95799144.5
[M+NH4]+263.00259145.7
[M-H]-243.96149140.8

These values aid in method development for analytical workflows, particularly in metabolomics or impurity profiling .

Synthesis and Production

Synthetic Routes

While explicit literature on this compound’s synthesis is absent, analogous bromopyridine derivatives are typically synthesized via:

  • Electrophilic Bromination: Direct bromination of pyridine precursors using reagents like N-bromosuccinimide (NBS).

  • Nucleophilic Substitution: Displacement of leaving groups (e.g., chloride) on pre-functionalized pyridines.

  • Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the hydroxypropanoic acid moiety .

The hydrochloride salt likely forms during workup via treatment with hydrochloric acid, protonating the pyridine nitrogen or carboxylic acid group.

SupplierLocationSpecialization
Yancheng Biaoye Chemical Co., Ltd.CNFine chemicals, pharmaceutical intermediates
Polpharma SAPLBulk pharmaceuticals, API synthesis
Suzhou Industrial Park Yacoo ChemicalCNReagents, catalysts

Pricing and batch-specific data remain proprietary, but typical scales range from milligrams to kilograms for research purposes .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to the free acid. Predicted solubility in polar aprotic solvents (e.g., DMSO, methanol) aligns with its ionic character . Stability under ambient conditions is presumed moderate, necessitating storage at 2–8°C to prevent hydrolysis or decomposition.

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR peaks would include:

  • Pyridine protons: δ 8.5–9.0 ppm (aromatic, deshielded by bromine).

  • Hydroxypropanoic acid: δ 4.3–4.7 ppm (methine adjacent to hydroxyl), δ 2.8–3.2 ppm (methylene) .

Infrared (IR) Spectroscopy
Key absorptions:

  • O-H stretch (carboxylic acid): ~2500–3000 cm⁻¹ (broad).

  • C=O stretch: ~1700 cm⁻¹.

  • C-Br stretch: ~500–600 cm⁻¹ .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Differentiator
3-Bromo-2-hydroxypropanoic acidC₃H₅BrO₃Lacks pyridine ring; simpler backbone
4-Bromopyridine-3-carboxylic acidC₆H₄BrNO₂Carboxylic acid directly on pyridine

The integration of both pyridine and hydroxypropanoic acid groups in 3-(3-bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride enables unique electronic and steric properties, distinguishing it from simpler analogs .

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